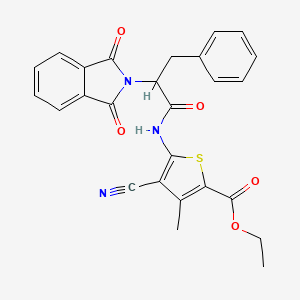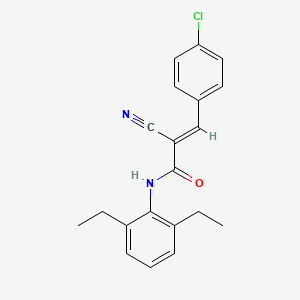
(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the enamine: This can be achieved by reacting an appropriate aldehyde or ketone with an amine under acidic or basic conditions.
Addition of the cyano group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Formation of the amide: The final step involves the formation of the amide bond, which can be achieved through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
- (E)-3-(4-bromophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
Uniqueness
The presence of the 4-chlorophenyl and 2,6-diethylphenyl groups in (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-15-6-5-7-16(4-2)19(15)23-20(24)17(13-22)12-14-8-10-18(21)11-9-14/h5-12H,3-4H2,1-2H3,(H,23,24)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZCIGQHQUEGTG-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
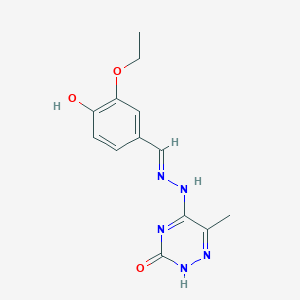
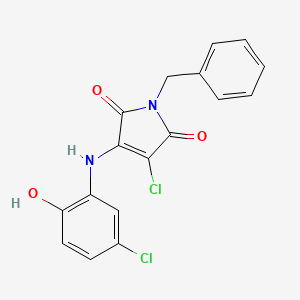
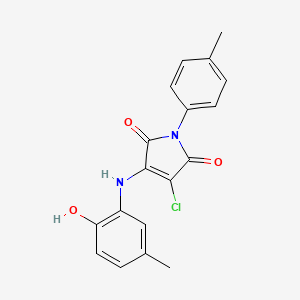
![1-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B7743630.png)
![[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743640.png)
![[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743646.png)
![[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743647.png)
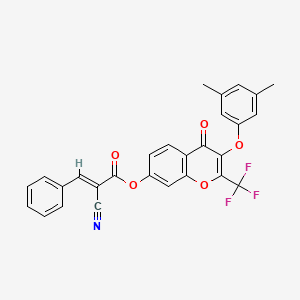
![[3-(2,4-dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743667.png)
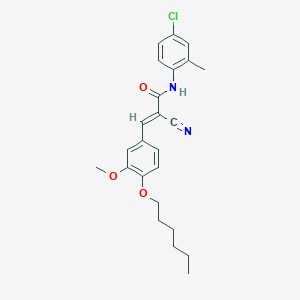
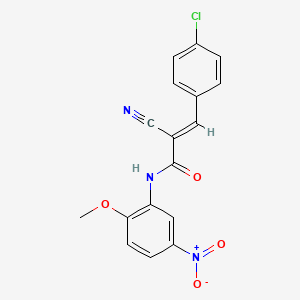
![Ethyl 4-cyano-5-[[2-(2,5-dimethylphenoxy)acetyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B7743694.png)
![Ethyl 4-cyano-3-methyl-5-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]thiophene-2-carboxylate](/img/structure/B7743696.png)
